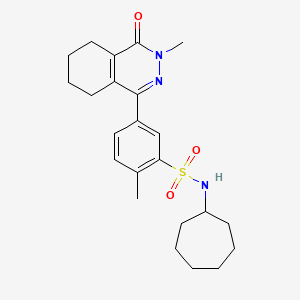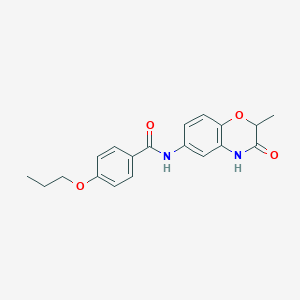![molecular formula C14H10ClN3O2 B14979277 6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14979277.png)
6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxyphenyl group at the N-position, and a carboxamide group at the 2nd position of the imidazo[1,2-a]pyridine scaffold.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide in the presence of a catalyst.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the hydroxyphenyl group: This step involves the nucleophilic substitution reaction where the hydroxyphenyl group is introduced using appropriate phenolic derivatives.
Formation of the carboxamide group: The final step involves the amidation reaction, where the carboxylic acid derivative of the imidazo[1,2-a]pyridine is reacted with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives
Applications De Recherche Scientifique
6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antituberculosis activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 6-chloroimidazo[1,2-a]pyridine-2-carboxamide
- 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of the hydroxyphenyl group, which enhances its binding affinity to certain biological targets and improves its pharmacokinetic properties . This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity.
Propriétés
Formule moléculaire |
C14H10ClN3O2 |
|---|---|
Poids moléculaire |
287.70 g/mol |
Nom IUPAC |
6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H10ClN3O2/c15-9-4-5-13-17-12(8-18(13)7-9)14(20)16-10-2-1-3-11(19)6-10/h1-8,19H,(H,16,20) |
Clé InChI |
SMAMPWWQWCVNSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14979199.png)
![N-isopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14979202.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B14979212.png)
![N-(3-acetylphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14979220.png)
![2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14979228.png)
![N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14979233.png)
![3-chloro-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B14979239.png)
![N-cyclohexyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14979248.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B14979249.png)
![2-ethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B14979260.png)
![2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14979267.png)
![2-{2-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B14979274.png)


